6-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
6-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO and its molecular weight is 227.73. The purity is usually 95%.
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Scientific Research Applications
Hydroaminomethylation of Oleochemicals
The hydroaminomethylation (HAM) of vegetable oils, facilitated by rhodium catalysis, represents a significant application in polymer chemistry for the synthesis of bio-based products. This process leads to the creation of bio-based HAM products, potentially serving as monomers in polymer production. The review by Vanbésien et al. (2018) provides a comprehensive overview of the catalytic mechanisms, reaction conditions, and the industrial potential of these functionalized bio-based compounds, highlighting their applications in polymer chemistry and as bio-based surface-active agents. This illustrates the broader applicability of amine-functionalized compounds in creating valuable industrial materials (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).
Neuroprotective and Therapeutic Potential
The pharmacological exploration of amine compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), presents an intriguing application in the treatment of central nervous system disorders. Antkiewicz‐Michaluk et al. (2018) reviewed the neuroprotective, antiaddictive, and antidepressant-like activities of 1MeTIQ, an endogenous amine present in the mammalian brain. This substance demonstrates complex mechanisms of neuroprotection across various neurodegenerative diseases, supporting its potential as a therapeutic agent for depression and addiction. The study underscores the significance of exploring amine compounds for their therapeutic benefits, particularly in modulating the monoaminergic system and neuroprotection (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Chemical Composition and Biological Activity of Secondary Metabolites
Research on secondary metabolites, particularly in Impatiens balsamina, reveals the application of tetrahydronaphthalene derivatives in drug development due to their wide range of biological activities. Zolotykh et al. (2022) highlight the antiallergic, antitumor, antioxidant, and neuroprotective properties of these compounds. Among the metabolites, tetrahydronaphthalene derivatives stand out for their significant neuroprotective activity, further emphasizing the potential of these compounds in creating new effective drugs (Zolotykh, Pozdniakov, Glushko, & Daironas, 2022).
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
It can be inferred from the properties of similar indole derivatives that this compound might interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
It can be inferred from the properties of similar indole derivatives that this compound might have various biological activities .
Properties
IUPAC Name |
6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-8-5-9-7-10(14-2)3-4-11(9)12(13)6-8;/h3-4,7-8,12H,5-6,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSONCQYRIUYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C1)C=C(C=C2)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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